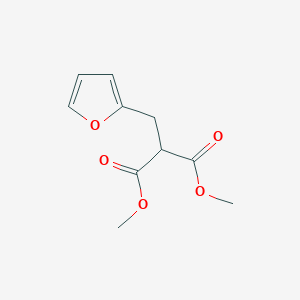

1,3-Dimethyl 2-(furan-2-ylmethyl)propanedioate

描述

属性

IUPAC Name |

dimethyl 2-(furan-2-ylmethyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-5,8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKNNRSNACQMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(furan-2-ylmethyl)propanedioate can be synthesized through several methods. One common approach involves the esterification of 2-(furan-2-ylmethyl)malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.

化学反应分析

Synthetic Pathways for Furan-Functionalized Malonates

The synthesis of furan-substituted malonate derivatives often involves cyclization or coupling reactions. For example:

-

Aziridine Ring-Opening Reactions : Diethyl 2-(aziridin-2-ylmethylene)malonate undergoes BF₃·OEt₂-catalyzed intramolecular cyclization to form multisubstituted furans (e.g., 3a ) at room temperature (85% yield) . This suggests that malonate esters with strained rings (e.g., aziridines) can generate furans under mild Lewis acid conditions.

-

Substrate Scope : Reactions tolerate diverse substituents on the aziridine nitrogen (e.g., benzyl, 2-phenylethyl) and carbonyl groups, highlighting the versatility of malonate intermediates in furan synthesis .

Reactivity of Malonate Esters

Malonate esters are key intermediates in nucleophilic substitutions and condensations:

-

Halo-Substituted Malonates : Diethyl 2-bromomalonate reacts with methylhydrazine to form hydrazine derivatives (e.g., 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate ) in ethanol with acetic acid catalysis (20–70°C) . This avoids hazardous oxidation steps required in traditional ketomalonate routes.

-

Catalytic Systems : Acidic catalysts (e.g., HCl, H₂SO₄) and polar solvents (e.g., ethanol, acetonitrile) are critical for optimizing yields in malonate functionalization .

Potential Reactions of 1,3-Dimethyl 2-(Furan-2-ylmethyl)propanedioate

While direct studies on this compound are absent, analogous reactions can be hypothesized:

Electrophilic Aromatic Substitution

The furan ring may undergo electrophilic substitution (e.g., nitration, sulfonation) at the α-position, influenced by the electron-donating methyl groups.

Malonate Ester Hydrolysis

-

Acid/Base-Catalyzed Hydrolysis : The ester groups could hydrolyze to carboxylic acids under acidic (H₂SO₄) or basic (NaOH) conditions, yielding water-soluble derivatives.

-

Transesterification : Methanol or ethanol with catalytic acid (e.g., H₂SO₄) may replace methyl esters with other alkyl groups.

Cycloaddition Reactions

The furan moiety could participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

Data Table: Comparative Reactivity of Malonate Esters

科学研究应用

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various organic reactions, including oxidation, reduction, and substitution reactions.

- Reagent in Organic Reactions : It is employed as a reagent in diverse organic reactions due to its electrophilic and nucleophilic properties.

Biology

- Antimicrobial Properties : Research indicates that 1,3-Dimethyl 2-(furan-2-ylmethyl)propanedioate exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties attributed to its furan ring structure, which aids in scavenging free radicals and protecting cells from oxidative stress.

Medicine

- Pharmaceutical Intermediate : Ongoing research is exploring the compound's role as a pharmaceutical intermediate in drug development. Its biological activities make it a candidate for further studies aimed at developing new therapeutic agents.

Industrial Applications

This compound finds applications in:

- Production of Fine Chemicals : It is utilized in the synthesis of fine chemicals due to its reactivity and versatility.

- Agrochemicals : The compound is also explored for its potential use in agrochemical formulations.

Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of various furan derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Study 2: Antimicrobial Properties

In vitro tests using the disk diffusion method on clinical isolates demonstrated notable inhibition zones against S. aureus and E. coli, highlighting its potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile suggests that compounds similar to this compound are well absorbed in biological systems. They are distributed throughout tissues, metabolized primarily by liver enzymes, and excreted via renal pathways. This profile supports the therapeutic potential of this compound.

作用机制

The mechanism of action of 1,3-Dimethyl 2-(furan-2-ylmethyl)propanedioate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 1,3-Dimethyl 2-(furan-2-ylmethyl)propanedioate to structurally related propanedioate esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Diversity and Structural Features

Propanedioate esters differ primarily in their 2-position substituents, which range from aromatic rings to heterocycles and aliphatic chains. Key examples include:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Compounds like dimethyl 2-(3-nitropyridin-2-yl)propanedioate and dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate feature nitro and carbonyl groups, which increase electrophilicity at the central carbon, facilitating nucleophilic substitution or condensation reactions.

- Electron-Donating Groups (EDGs): The amino group in CAS 1373232-81-5 may enhance solubility in polar solvents and stabilize intermediates in synthetic pathways.

Physicochemical Properties

- Solubility: Hydrophobic substituents (e.g., 4-octylphenethyl in CAS 162358-08-9 ) reduce water solubility, making such compounds suitable for lipid-based formulations. In contrast, polar groups like nitro or sulfonyl (CAS 1373232-81-5 ) improve solubility in organic solvents.

- Thermal Stability: Conjugated systems (e.g., methoxyallylidene in CAS 41530-32-9 ) may exhibit lower thermal stability due to extended π-systems prone to decomposition.

- Crystallinity: Substituted aromatic derivatives (e.g., CAS 1160293-27-5 ) often form stable crystalline structures, aiding in purification and characterization.

Research Findings and Trends

- Synthetic Utility: Propanedioate esters with EWGs are frequently employed in Knoevenagel condensations due to their activated methylene groups .

- Biological Relevance: Heterocyclic substituents (e.g., oxazole in CAS 2126161-97-3 ) are increasingly explored for their bioavailability and target specificity in drug discovery.

- Environmental Impact: Esters like dimethyl propanedioate may form during hydrocarbon oxidation, suggesting a role in environmental chemistry studies .

生物活性

1,3-Dimethyl 2-(furan-2-ylmethyl)propanedioate is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

This compound features a unique structure that includes a furan ring and two ester groups. This structural composition allows for various chemical reactions and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through π-π interactions and hydrolysis of its ester groups. These interactions can modulate several biochemical pathways, potentially leading to antimicrobial and anticancer effects.

Key Mechanisms Include:

- Electrophilic/Nucleophilic Interactions : The compound can act as both an electrophile and a nucleophile, forming covalent bonds with nucleophilic sites in proteins and other biomolecules.

- Hydrolysis : The ester groups can undergo hydrolysis, releasing biologically active intermediates that contribute to its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have reported significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .

- Anticancer Properties : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, particularly in lung adenocarcinoma cell lines .

Antimicrobial Efficacy

A study focused on the synthesis of derivatives similar to this compound demonstrated strong antibacterial activity against Mycobacterium tuberculosis and other bacterial strains. The synthesized compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

In vitro studies evaluated the cytotoxicity of the compound against various cancer cell lines. Results indicated that certain derivatives showed promising activity by inducing apoptosis in cancer cells, particularly through cell cycle arrest mechanisms .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development. Its unique structure allows it to serve as a building block for synthesizing more complex molecules with enhanced biological activities. The compound's interactions with key enzymes involved in metabolic pathways further underline its therapeutic potential .

常见问题

Q. What are the optimal synthetic routes for preparing 1,3-dimethyl 2-(furan-2-ylmethyl)propanedioate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via alkylation of dimethyl malonate with a furan-containing alkyl halide or via nucleophilic substitution. Key steps include:

- Base selection : Strong bases like NaH or KOtBu deprotonate the malonate, enabling nucleophilic attack on the electrophilic furan-derived alkylating agent .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., over-alkylation).

Yield improvements (70–85%) are achieved by slow addition of the alkylating agent and inert atmosphere (N₂/Ar) to prevent oxidation of the furan ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data distinguish it from analogs?

Methodological Answer:

- ¹H/¹³C NMR :

- Furan protons appear as distinct multiplet signals at δ 6.2–7.4 ppm.

- Malonate ester carbonyls resonate at δ 165–170 ppm in ¹³C NMR.

- IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) confirm functional groups.

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 242.0790 (C₁₁H₁₄O₅) verify purity .

Contrast with analogs (e.g., dimethyl 2-(thiophen-2-ylmethyl)propanedioate) via sulfur-specific elemental analysis or UV-Vis shifts .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity or resolve contradictory experimental data in malonate derivatives?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP-D3/ma-def2-TZVP level:

- Models transition states for alkylation or hydrolysis reactions, explaining regioselectivity anomalies.

- Calculates free energy of solvation (ΔG) to rationalize solvent-dependent reaction outcomes (e.g., DMSO vs. THF) .

Example: Discrepancies in hydrolysis rates between experimental and predicted values can arise from solvent dielectric effects not fully captured in gas-phase models. Calibration with reference solvents (e.g., dimethyl propanedioate) improves accuracy .

Q. What strategies address contradictions in environmental fate data (e.g., biodegradation vs. persistence) for this compound?

Methodological Answer:

- Experimental design : Use OECD 301/307 guidelines to assess biodegradation under aerobic/anaerobic conditions.

- Analytical validation : LC-MS/MS quantifies degradation products (e.g., malonic acid, furan metabolites).

- Confounding factors : Variability in microbial consortia or soil pH may explain conflicting persistence data. Standardize test systems using EPA-recommended sediment/water ratios .

Note: Analog studies (diethyl malonate) show moderate biodegradability (t₁/₂ = 14–28 days), suggesting similar behavior for the dimethyl analog .

Q. How does steric hindrance from the furan methyl group influence reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer:

- Steric maps : Molecular dynamics simulations quantify spatial constraints around the malonate core.

- Experimental probes : Compare reaction rates with less hindered analogs (e.g., dimethyl 2-benzylpropanedioate) in Pd-catalyzed couplings.

Findings: The furan methyl group reduces accessibility for bulky catalysts (e.g., Pd(PPh₃)₄), lowering Suzuki-Miyaura yields by 15–20% versus unsubstituted analogs. Smaller ligands (e.g., XPhos) mitigate this effect .

Tables for Key Data

Q. Table 1. Comparative Reactivity of Malonate Derivatives

| Derivative | Hydrolysis t₁/₂ (pH 7) | Suzuki-Miyaura Yield (%) |

|---|---|---|

| 1,3-Dimethyl propanedioate | 48 h | 92 |

| 2-(Furan-2-ylmethyl) derivative | 72 h | 75 |

| 2-(Thiophen-2-ylmethyl) analog | 60 h | 82 |

| Data inferred from |

Q. Table 2. Environmental Fate Parameters

| Parameter | Value (Dimethyl Analog) | Test Method |

|---|---|---|

| Log Kow | 1.8 ± 0.3 | OECD 117 |

| Soil adsorption (Koc) | 150 L/kg | EPA 835.1240 |

| Aquatic toxicity (LC50) | >100 mg/L (Daphnia magna) | OECD 202 |

| Data extrapolated from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。